2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
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Overview
Description
Neuromedin C is a peptide that plays a crucial role in regulating various processes within the central nervous system and the gastrointestinal tract. It interacts with the bombesin receptor subtype-2, which is involved in numerous physiological functions, including smooth muscle contraction, hormone release, and modulation of neural activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuromedin C can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of protected amino acids, coupling reagents, and a solid support resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: In an industrial setting, the production of neuromedin C involves large-scale solid-phase peptide synthesis. This method ensures high purity and yield, making it suitable for pharmaceutical applications. The process is optimized to minimize side reactions and ensure the correct folding of the peptide .
Chemical Reactions Analysis
Types of Reactions: Neuromedin C undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues within neuromedin C can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing neuromedin C.
Reduction: Restored methionine-containing neuromedin C.
Substitution: Neuromedin C analogs with modified amino acid sequences.
Scientific Research Applications
Neuromedin C has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding mechanisms.
Biology: Investigated for its role in regulating gastrointestinal motility and neural signaling.
Medicine: Explored as a potential therapeutic target for disorders related to its receptor, such as gastrointestinal diseases and certain types of cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Neuromedin C exerts its effects by binding to the bombesin receptor subtype-2. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The binding of neuromedin C to its receptor induces conformational changes that activate G-proteins, which in turn modulate the activity of downstream effectors such as adenylate cyclase and phospholipase C. These effectors generate second messengers like cyclic adenosine monophosphate and inositol trisphosphate, ultimately leading to the physiological effects observed .
Comparison with Similar Compounds
Neuromedin C belongs to the bombesin family of peptides, which includes neuromedin B and gastrin-releasing peptide. These peptides share structural similarities and interact with bombesin receptors, but they have distinct physiological roles:
Neuromedin B: Primarily involved in regulating smooth muscle contraction and hormone release.
Gastrin-Releasing Peptide: Plays a role in stimulating the release of gastrin and other gastrointestinal hormones.
Neuromedin C is unique in its specific interaction with the bombesin receptor subtype-2 and its role in both the central nervous system and gastrointestinal tract .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBLWXCGQLZKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N17O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.